Tribromoethylene
Overview
Description
It is a volatile liquid with a density of 2.5415 g/cm³ and a boiling point of 164°C . This compound is known for its reactivity and is used in various chemical processes.
Mechanism of Action
Target of Action
Tribromoethylene is a bromoalkene and a trihaloethylene with the chemical formula C2HBr3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This compound can undergo reactions with various substances. For instance, it reacts with potassium hydroxide to yield dibromoacetylene via dehydrobromination . This reaction is analogous to the synthesis of dichloroacetylene from trichloroethylene
Biochemical Pathways
It’s known that this compound can react with nitric acid to form dibromoacetic acid
Preparation Methods
Tribromoethylene can be synthesized from 1,1,2,2-tetrabromoethane. The preparation involves the dehydrobromination of 1,1,2,2-tetrabromoethane using potassium hydroxide, which yields dibromoacetylene as an intermediate . This reaction is analogous to the synthesis of dichloroacetylene from trichloroethylene .
Chemical Reactions Analysis
Tribromoethylene undergoes several types of chemical reactions:
Dehydrobromination: Reacts with potassium hydroxide to yield dibromoacetylene.
Oxidation: Reacts with nitric acid to form dibromoacetic acid.
Substitution: Can participate in various substitution reactions due to the presence of bromine atoms.
Common reagents used in these reactions include potassium hydroxide and nitric acid. The major products formed from these reactions are dibromoacetylene and dibromoacetic acid .
Scientific Research Applications
Tribromoethylene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving halogenated compounds and their biological effects.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Utilized as a solvent and in the production of other brominated compounds.
Comparison with Similar Compounds
Tribromoethylene is similar to other halogenated ethylenes, such as trichloroethylene and tetrachloroethylene. its unique reactivity due to the presence of bromine atoms sets it apart. Unlike trichloroethylene, which is commonly used as an industrial solvent, this compound is more reactive and is used in different chemical processes .
Similar Compounds
- Trichloroethylene
- Tetrachloroethylene
- Dichloroethylene
This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
Biological Activity
Tribromoethylene (TBE), a halogenated compound, has garnered attention due to its potential biological activity and environmental implications. This article explores the biological effects of TBE, focusing on its toxicity, microbial degradation, and potential therapeutic applications. The findings are supported by various research studies and case reports.
This compound is a brominated hydrocarbon with the molecular formula C₂HBr₃. It is primarily synthesized through the dehydrohalogenation of 1,1,2,2-tetrabromoethane. Its structure contributes to its reactivity and interaction with biological systems.
Toxicological Profile
TBE exhibits significant toxicity, particularly in occupational settings. Studies have indicated that exposure can lead to various health issues, including neurotoxicity and potential carcinogenic effects.
Table 1: Toxicological Effects of this compound
Effect Type | Observed Effects | Reference |
---|---|---|
Neurotoxicity | Impaired cognitive function | |
Hepatotoxicity | Liver damage in chronic exposure | |
Carcinogenicity | Potential link to non-Hodgkin lymphoma (NHL) |
Microbial Degradation
Microbial degradation of halogenated compounds like TBE is crucial for bioremediation efforts. Certain anaerobic bacteria can utilize TBE as a carbon source, facilitating its breakdown into less harmful substances.
Case Study: Anaerobic Bacterial Activity
A study investigated the ability of Dehalococcoides species to reduce TBE in contaminated groundwater. Results showed significant degradation rates under anaerobic conditions, highlighting the potential for bioremediation strategies involving TBE.
The biological activity of TBE may involve interactions with cellular components, leading to oxidative stress and disruption of cellular functions. Research indicates that TBE can affect nitric oxide production in cells, which plays a role in various physiological processes.
Table 2: Mechanisms of Biological Activity
Mechanism | Description | Reference |
---|---|---|
Oxidative Stress | Induction of reactive oxygen species | |
Nitric Oxide Modulation | Altered production affecting vascular function |
Therapeutic Potential
Recent studies have explored the derivatives of TBE for potential therapeutic applications. Some derivatives have shown promising activity against specific cancer cell lines, suggesting that modifications to the TBE structure could enhance its pharmacological properties.
Research Findings on Derivatives
A study demonstrated that N-(2,2,2-tribromoethylidene)-4-chlorobenzenesulfonamide exhibited excellent activity against certain cancer types with inhibition constants (KI) ranging from 67.73 to 495.20 nM. This indicates potential for further development in cancer therapy .
Properties
IUPAC Name |
1,1,2-tribromoethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3/c3-1-2(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJKTHTULCNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044150 | |
Record name | Tribromoethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-16-3 | |
Record name | 1,1,2-Tribromoethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene tribromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromoethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, 1,1,2-tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tribromoethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromoethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE TRIBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C7807VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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